molecular formula C16H25NO6 B8132484 Cbz-N-amido-PEG4-alcohol

Cbz-N-amido-PEG4-alcohol

Cat. No.: B8132484
M. Wt: 327.37 g/mol
InChI Key: LZYLAQQSLXVJRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-N-amido-PEG4-alcohol, also known as Carboxybenzylamino polyethylene glycol, is a compound that falls under the category of polyethylene glycol products. It is composed of several functional groups, including a carbamate (Cbz), amide (N-amido), polyethylene glycol (PEG), and alcohol group. This compound is known for its excellent solubility in both water and organic solvents, making it suitable for various formulation purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-N-amido-PEG4-alcohol typically involves the reaction of 1-amino-3,6,9-trioxaundecanyl-11-ol with benzyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamate group. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as column chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Cbz-N-amido-PEG4-alcohol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cbz-N-amido-PEG4-alcohol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Cbz-N-amido-PEG4-alcohol involves its ability to conjugate with different molecules or surfaces. The carboxybenzyl amido polyethylene glycol structure provides a versatile platform for conjugation, enhancing the stability and solubility of the conjugated molecules. The molecular targets and pathways involved depend on the specific application and the nature of the conjugated molecule .

Comparison with Similar Compounds

Similar Compounds

  • Cbz-N-amido-PEG2-alcohol
  • Cbz-N-amido-PEG6-alcohol
  • Cbz-N-amido-PEG8-alcohol

Comparison

Cbz-N-amido-PEG4-alcohol is unique due to its specific polyethylene glycol chain length, which provides a balance between solubility and stability. Compared to shorter chain analogs like Cbz-N-amido-PEG2-alcohol, it offers better solubility in water and organic solvents. On the other hand, longer chain analogs like Cbz-N-amido-PEG8-alcohol may offer enhanced stability but at the cost of reduced solubility .

Properties

IUPAC Name

benzyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO6/c18-7-9-21-11-13-22-12-10-20-8-6-17-16(19)23-14-15-4-2-1-3-5-15/h1-5,18H,6-14H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYLAQQSLXVJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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